Methyl 2-isopropoxy-1-naphthoate
Overview
Description
Methyl 2-isopropoxy-1-naphthoate is an organic compound with the molecular formula C15H16O3 and a molecular weight of 244.29 g/mol . It is a derivative of naphthalene, characterized by the presence of a methyl ester and an isopropoxy group attached to the naphthalene ring. This compound is used in various chemical and industrial applications due to its unique structural properties.
Mechanism of Action
Target of Action
A structurally similar compound, methyl-1-hydroxy-2-naphthoate, has been shown to interact withNF-κB , JNK , and p38 MAPK pathways . These targets play crucial roles in the inflammatory response, particularly in macrophages .
Mode of Action
The related compound methyl-1-hydroxy-2-naphthoate inhibits the lipopolysaccharide (lps)-induced inflammatory response in murine macrophages . It suppresses the activation of NF-κB and MAPKs signaling pathways, which are key players in the inflammatory response .
Biochemical Pathways
The related compound methyl-1-hydroxy-2-naphthoate has been shown to inhibit the activation ofNF-κB , JNK , and p38 MAPK pathways . These pathways are involved in the regulation of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6) .
Result of Action
The related compound methyl-1-hydroxy-2-naphthoate has been shown to significantly inhibit the release ofNO , IL-1β , and IL-6 as well as the protein expression of iNOS and COX-2 in LPS-stimulated macrophages . It also inhibits the mRNA expression of iNOS , COX-2 , IL-1β , and IL-6 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-isopropoxy-1-naphthoate typically involves the esterification of 2-isopropoxy-1-naphthoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-isopropoxy-1-naphthoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Naphthoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Methyl 2-isopropoxy-1-naphthoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-hydroxy-2-naphthoate
- Methyl 2-methoxy-1-naphthoate
- Methyl 2-ethoxy-1-naphthoate
Uniqueness
Methyl 2-isopropoxy-1-naphthoate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
methyl 2-propan-2-yloxynaphthalene-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-10(2)18-13-9-8-11-6-4-5-7-12(11)14(13)15(16)17-3/h4-10H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIDPPUAPSVCGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C2=CC=CC=C2C=C1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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